molecular formula C21H24N4O2S B3513886 2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide

2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide

Cat. No.: B3513886
M. Wt: 396.5 g/mol
InChI Key: OPCKGIMNZFLGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, an ethyl group, and a complex side chain that includes a methylphenoxy group and a thioacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the phenyl ring are aromatic, and the compound also contains ether, thioether, and amide functional groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions typical of their functional groups. For example, the amide group might undergo hydrolysis, and the ether and thioether groups might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets in specific ways. If it’s a reagent, it might participate in chemical reactions in specific ways .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied further for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[[5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-16-10-15(2)11-18(12-16)27-13-19-23-24-21(28-14-20(26)22-3)25(19)17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCKGIMNZFLGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide

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